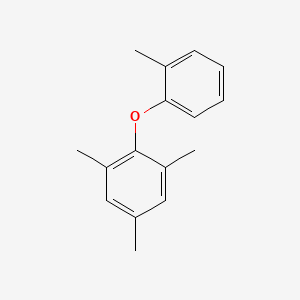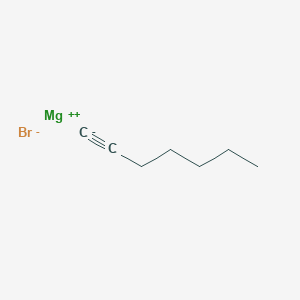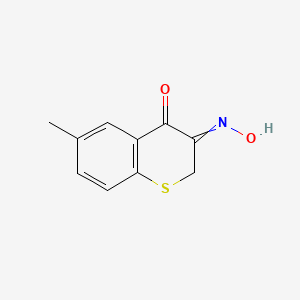![molecular formula C18H22OS B14593091 2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene CAS No. 61166-73-2](/img/structure/B14593091.png)
2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with dimethyl groups and a phenoxy group, which is further substituted with a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene typically involves electrophilic aromatic substitution reactions. The process starts with the preparation of the phenoxy intermediate, which is then subjected to further substitution reactions to introduce the propylsulfanyl group. Common reagents used in these reactions include halogenating agents, sulfonating agents, and alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2), sulfonating agents (SO3, H2SO4), and alkylating agents (R-X) are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on biological systems.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, which may alter its chemical properties and biological activity. The propylsulfanyl group can also participate in redox reactions, affecting the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Similar structure but lacks the propylsulfanyl group.
4-Methyl-3-(propylsulfanyl)phenol: Similar structure but lacks the dimethyl groups on the benzene ring.
Phenoxybenzene: Lacks both the dimethyl and propylsulfanyl groups.
Uniqueness
2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene is unique due to the presence of both dimethyl and propylsulfanyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
61166-73-2 |
|---|---|
Molecular Formula |
C18H22OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2,4-dimethyl-1-(4-methyl-3-propylsulfanylphenoxy)benzene |
InChI |
InChI=1S/C18H22OS/c1-5-10-20-18-12-16(8-7-14(18)3)19-17-9-6-13(2)11-15(17)4/h6-9,11-12H,5,10H2,1-4H3 |
InChI Key |
VHSWWHKABSNAGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


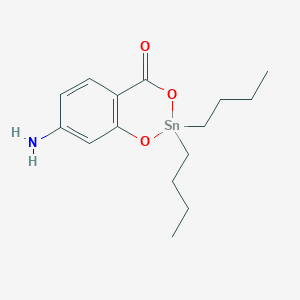
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)

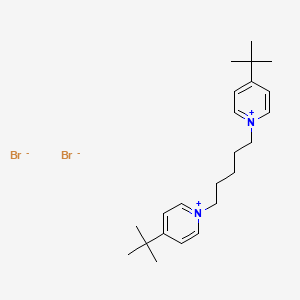

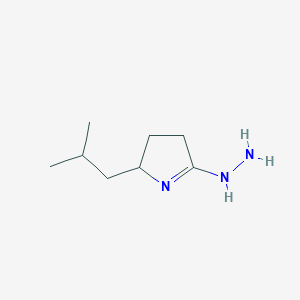
methanone](/img/structure/B14593036.png)
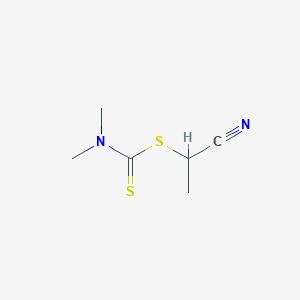

![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)
